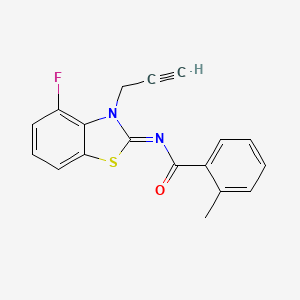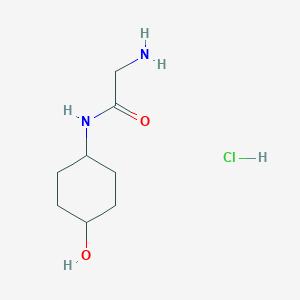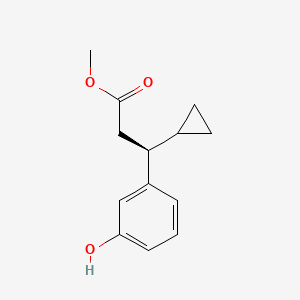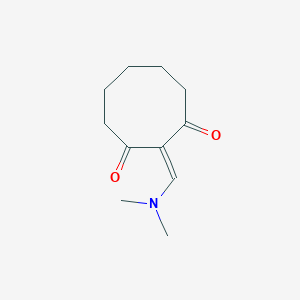
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide, commonly known as FPR-2 antagonist, is a small molecule that is widely used in scientific research for its unique properties. It is a potent inhibitor of the formyl peptide receptor-2 (FPR-2), a G-protein coupled receptor that plays a crucial role in the regulation of inflammation and immune responses.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide and its derivatives have been studied for their antimicrobial properties. A study by Desai, Rajpara, and Joshi (2013) on fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial analogs against various bacterial and fungal strains, highlighting the potential of these compounds in antimicrobial applications (Desai, Rajpara, & Joshi, 2013).
Antitumor Properties
The compound's potential in cancer treatment has been explored, with studies indicating its efficacy in inhibiting tumor cell growth. Hutchinson et al. (2001) synthesized fluorinated 2-(4-aminophenyl)benzothiazoles, which were potently cytotoxic in vitro against various human breast cancer cell lines, suggesting a role for these compounds in cancer therapy (Hutchinson et al., 2001).
PET Imaging Applications
The compound has also been researched for its use in positron emission tomography (PET) imaging. Fujinaga et al. (2012) developed novel PET ligands based on this compound for imaging metabotropic glutamate receptor type 1 (mGluR1) in the rodent brain, indicating its potential utility in neurological research (Fujinaga et al., 2012).
Use in Neurological Research
In neurological research, compounds derived from this compound have been identified as potent mGluR1 antagonists, which could be crucial in studying various neurological disorders. Satoh et al. (2009) identified a specific compound as a potent mGluR1 antagonist with potential for elucidating mGluR1 functions in human (Satoh et al., 2009).
Synthesis and Characterization
The synthesis and characterization of these compounds have been a focus of research, aiming to improve their efficacy and potential applications. Suzuki et al. (2008) conducted a study on N-heterocyclic carbene-catalyzed nucleophilic aroylation of fluorobenzenes, contributing to the understanding of the chemical properties and synthesis processes of these compounds (Suzuki et al., 2008).
Synthesis and Anticancer Activity
Further research by Refaat (2010) involved the synthesis of novel 2-substituted benzimidazole derivatives, exploring their anticancer activity, thus adding to the body of knowledge on the therapeutic potential of these compounds (Refaat, 2010).
Propiedades
IUPAC Name |
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2OS/c1-3-11-21-16-14(19)9-6-10-15(16)23-18(21)20-17(22)13-8-5-4-7-12(13)2/h1,4-10H,11H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXNUASRICMQPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(chroman-2-yl)methanone](/img/structure/B2381644.png)
![N-[5-Methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,3-diphenylpropanamide](/img/structure/B2381646.png)

![[(1R,2R)-2-(3-Bromo-2-methylphenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2381650.png)



![(2-Chloro-4-nitrophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2381654.png)
![5-[[(6-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol](/img/structure/B2381656.png)

![6-((3-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2381659.png)
![(Z)-ethyl 4-(2-((2-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2381662.png)